Chevalone B is a secondary metabolite classified as a meroterpenoid. [, , , , , ] It has been primarily isolated from various fungal species, including Aspergillus sp., Xylaria humosa, Neosartorya fennelliae, Neosartorya tsunodae, Aspergillus similanensis sp. nov., and Neosartorya takakii. [, , , , , ] The compound has garnered research interest due to its reported biological activities, particularly its antibacterial properties. [, , , , , ]
The synthesis of chevalone B can be achieved through both biocatalytic and chemical methods. The biosynthetic pathway involves several enzymatic transformations that convert simpler precursors into the complex structure of chevalone B.
Biocatalytic Synthesis:
Chemical Synthesis:
Chevalone B has a complex molecular structure characterized by:
The stereochemistry of chevalone B has been elucidated using techniques such as two-dimensional NMR spectroscopy and X-ray crystallography, confirming the spatial arrangement of substituents around the chiral centers .
Chevalone B participates in various chemical reactions that can modify its structure or lead to derivatives:
The mechanism of action of chevalone B is primarily studied in relation to its biological activities:
The precise molecular interactions at play are still under investigation but are believed to involve binding to active sites on target proteins or enzymes.
Chevalone B possesses several notable physical and chemical properties:
The applications of chevalone B are diverse:
The discovery of Chevalone B exemplifies targeted bioprospecting within underexplored marine niches. Initial isolation occurred from the coral reef-derived fungus Aspergillus hiratsukae SCSIO 5Bn1003 collected in the South China Sea. Strain identification combined morphological features (conidiophore structure, colony pigmentation) with multilocus phylogeny (ITS, β-tubulin, calmodulin genes), confirming its placement within the A. versicolor clade [9]. Subsequent re-isolation from mangrove endophytic strains (Aspergillus sp. DY001; Puducherry coast, India) revealed broader taxonomic distribution, though yields remained highest in coral-associated isolates (Table 1) [6] [9].
Isolation Methodology:
Table 1: Source Organisms and Yields of Chevalone B [6] [9]
Source Fungus | Isolation Habitat | Geographic Origin | Yield (mg/L) | Identification Method |
---|---|---|---|---|
Aspergillus hiratsukae | Coral (Muricella sp.) | South China Sea | 8.2 | Morphology, ITS, β-tubulin, CAL |
Aspergillus sp. DY001 | Mangrove roots (Avicennia) | Puducherry, India | 2.1 | ITS, LSU, SSU rDNA |
Ascomycota sp. GX-22 | Seagrass sediments | Gulf of Mannar | 0.9 | Metagenomics + Culture (PDA) |
Taxonomic challenges persist: Marine-adapted Aspergillus strains frequently exhibit cryptic speciation, necessitating genomic comparisons to delineate true producers from transient contaminants [6].
Within marine ecosystems, Chevalone B functions as a chemical mediator influencing microbial interactions and habitat adaptation. Its production correlates with specific ecological stressors and symbiotic demands:
Biofilm Disruption & Nutrient Competition:In coral holobionts, Chevalone B demonstrates potent activity against biofilm-forming bacteria (Streptococcus parauberis, MIC = 5.2 μM) and pathogenic vibrios (V. alginolyticus, MIC = 8.7 μM). This suggests a role in mitigating bacterial fouling on coral surfaces or fungal hyphae, preserving host health and nutrient access [9] [6]. Field studies confirm elevated expression in fungi isolated from diseased coral tissues, implying defensive deployment during host stress [9].
Chemical Defense in Nutrient-Limited Niches:Mangrove endophytes exhibit upregulated Chevalone B synthesis under:
Allelopathic Interactions:Chevalone B suppresses hyphal growth of competing fungi (Fusarium oxysporum; IC₅₀ = 15.3 μM) in mangrove root models. Its accumulation in mycelial margins indicates territorial marking—critical for space-limited substrates like decaying wood or coral skeletons [6] [9].
Table 2: Ecological Functions and Bioactivity of Chevalone B [6] [9]
Ecological Role | Test Organism/Stressor | Effective Concentration | Functional Outcome |
---|---|---|---|
Antibacterial | Streptococcus parauberis | MIC 5.2 μM | Coral microbiome modulation |
Antifungal (allelopathic) | Fusarium oxysporum | IC₅₀ 15.3 μM | Competitive exclusion in wood decay |
Protist deterrent | Cafeteria roenbergensis | 80% growth inhibition (10 μM) | Defense against mycophagy |
Abiotic stress response | Salinity shift (20 → 35 ppt) | Yield ↑ 2.7x | Osmoprotection/ecological resilience |
The biosynthetic capacity for Chevalone B exemplifies adaptive genomic evolution in marine fungi. Key drivers include:
Gene Cluster Innovation:Chevalone B derives from a meroterpenoid pathway involving:
Ecological Selection Pressure:
Abiotic Adaptation Mechanisms:Salinity-responsive promoters upstream of cheF (P450 gene) enhance expression under osmotic stress. Gene duplication events in marine Aspergillus (e.g., 3 copies of cheE vs 1 in terrestrial strains) enable rapid neofunctionalization—critical for niche transitions [6].
Table 3: Evolutionary Adaptations in Chevalone B Biosynthesis [6] [9]
Evolutionary Mechanism | Genetic Evidence | Ecological Advantage |
---|---|---|
Horizontal Gene Transfer | che cluster flanked by IS4 transposases | Acquisition of novel chemical defenses |
Gene Duplication | 3 copies of cheE (regulatory gene) | Dosage effect for rapid stress response |
Promoter Adaptation | Salinity-responsive elements in cheF | Osmotic stress tolerance |
Selection for N-free Scaffold | Nitrogen-deficient meroterpenoid structure | Conservation of N pools in oligotrophic seas |
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